N-nitro-N-(3-oxobutyl)amine
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Overview
Description
N-nitro-N-(3-oxobutyl)amine is a bioactive chemical compound known for its significant applications in various fields of scientific research. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. These compounds are often studied for their chemical properties and potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-nitro-N-(3-oxobutyl)amine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-nitro-N-(3-oxobutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroarenes, which are important intermediates in organic synthesis.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as peroxyacids, sodium perborate, and hydrogen peroxide are commonly used.
Reduction: Metals like iron, tin, or zinc in the presence of hydrochloric acid are typical reagents.
Substitution: Various nucleophiles can be used to substitute the nitroso group under controlled conditions.
Major Products Formed:
Oxidation: Nitroarenes
Reduction: Amines
Substitution: Various substituted nitrosamines
Scientific Research Applications
N-nitro-N-(3-oxobutyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitroarenes and other derivatives.
Biology: The compound is studied for its potential biological effects, including its role as a carcinogen.
Industry: It is used in the production of various chemicals and materials, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-nitro-N-(3-oxobutyl)amine involves its metabolic activation and interaction with DNA. The compound undergoes enzymatic α-hydroxylation, leading to the formation of reactive intermediates that can alkylate DNA, potentially causing mutations and cancer . The primary molecular targets are DNA bases, and the pathways involved include cytochrome P450-mediated metabolism .
Comparison with Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Comparison: N-nitro-N-(3-oxobutyl)amine is unique due to its specific structure and reactivity. While compounds like NDMA and NDEA are also potent carcinogens, this compound has distinct metabolic pathways and DNA interactions . Its unique structure allows for specific applications in organic synthesis and biological research .
Properties
Molecular Formula |
C4H8N2O3 |
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Molecular Weight |
132.12 g/mol |
IUPAC Name |
N-(3-oxobutyl)nitramide |
InChI |
InChI=1S/C4H8N2O3/c1-4(7)2-3-5-6(8)9/h5H,2-3H2,1H3 |
InChI Key |
VTCOPPZWWZCYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN[N+](=O)[O-] |
Origin of Product |
United States |
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